“2-Methylimidazo[1,2-b]pyridazine” is a chemical compound with the molecular weight of 191.19 . It is also known as "Methyl 2-Methylimidazo[1,2-b]pyridazine-6-carboxylate" . The compound appears as a light-red to brown solid .
The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-aminopyridine with sodium methoxide . Further reaction with bromine and iodine provides 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .
The molecular structure of 2-Methylimidazo[1,2-b]pyridazine is characterized by a fused bicyclic 5,6 heterocycle . The structure of related compounds, such as 3-iodo-2-methyl-1H-imidazo[1,2-a]pyridinium triiodide, has been determined using X-ray structural analysis .
The direct functionalization of imidazo[1,2-a]pyridines through radical reactions has been studied . These reactions involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
“2-Methylimidazo[1,2-b]pyridazine” is a light-red to brown solid . It is stored in a dark place, under an inert atmosphere, at room temperature .
The synthesis of 2-methylimidazo[1,2-b]pyridazine can be achieved through several methods. One prominent method involves the cyclization of appropriate precursors under specific conditions.
The molecular structure of 2-methylimidazo[1,2-b]pyridazine features a fused bicyclic system composed of an imidazole ring and a pyridazine ring.
2-Methylimidazo[1,2-b]pyridazine participates in various chemical reactions that expand its utility in synthetic chemistry.
The mechanism of action for 2-methylimidazo[1,2-b]pyridazine and its derivatives often involves interactions with biological targets at the molecular level.
Understanding the physical and chemical properties of 2-methylimidazo[1,2-b]pyridazine is essential for predicting its behavior in various environments.
The unique properties and biological activities of 2-methylimidazo[1,2-b]pyridazine make it a valuable compound in several scientific applications.
2-Methylimidazo[1,2-b]pyridazine is a nitrogen-containing heterocyclic compound featuring a fused bicyclic system. The core structure consists of a six-membered pyridazine ring (containing two adjacent nitrogen atoms) fused with a five-membered imidazole ring (containing two nitrogen atoms at non-adjacent positions). The methyl substituent at the 2-position distinguishes this specific derivative within the broader imidazo[1,2-b]pyridazine family. The systematic IUPAC name is 2-methylimidazo[1,2-b]pyridazine, though derivatives with substituents at other positions (notably the 6-position) are often described using this core nomenclature with appropriate locants [3] [8].
The compound with the specific CAS Registry Number 154704-35-5 refers to 2-methylimidazo[1,2-b]pyridazin-6-amine, where an amino group (-NH₂) is attached to the 6-position of the bicyclic core [5] [8]. This derivative is of significant interest in medicinal chemistry. Its molecular formula is C₇H₈N₄, corresponding to a molecular weight of 148.17 g/mol [3] [5]. Key identifiers include:
Table 1: Nomenclature and Identifiers of 2-Methylimidazo[1,2-b]pyridazin-6-amine
Property | Value |
---|---|
Systematic Name | 2-Methylimidazo[1,2-b]pyridazin-6-amine |
CAS Registry Number | 154704-35-5 |
Molecular Formula | C₇H₈N₄ |
Molecular Weight | 148.17 g/mol |
SMILES | CC1=CN2C(=N1)C=CC(=N2)N |
InChIKey | YGYLUBAECATVQW-UHFFFAOYSA-N |
The SMILES string CC1=CN2C(=N1)C=CC(=N2)N
precisely encodes the connectivity: a methyl group (C) attached to carbon 1 (C1) of the imidazole ring, which is part of the fused system connecting to nitrogen in position 2 (N2). The amino group is attached to carbon 6 (C6) of the pyridazine ring [3] [8].
The foundational imidazo[1,2-b]pyridazine scaffold was first synthesized by Yoneda and coworkers in the early 1960s via the condensation reaction between 3-aminopyridazines and α-halo carbonyl compounds [2] [4]. This pioneering work established the basic synthetic access route to this bicyclic heterocyclic system. Early biological assessments, reported by Nitta, Yoneda, and Otaka in 1964, explored derivatives for central nervous system effects (analgesic, sedative, antispasmodic), marking the scaffold's initial entry into medicinal chemistry [2].
Significant interest in the scaffold, including 2-methyl derivatives, surged with the discovery and development of kinase inhibitors in the late 20th and early 21st centuries. A major milestone was the 2012 approval of ponatinib (marketed as Iclusig®), which features the imidazo[1,2-b]pyridazine core. Ponatinib is a potent multi-tyrosine kinase inhibitor used for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients resistant to prior therapies [2] [4]. This clinical success validated the imidazo[1,2-b]pyridazine scaffold as a privileged structure capable of yielding therapeutically effective drugs and spurred intensive research into novel derivatives, including 2-methyl variants and 6-amino substituted compounds like 2-methylimidazo[1,2-b]pyridazin-6-amine (CAS 154704-35-5), for diverse therapeutic targets [2] [4] [5].
Table 2: Key Historical Milestones for Imidazo[1,2-b]pyridazine Scaffold
Time Period | Development | Significance |
---|---|---|
Early 1960s | First synthesis by Yoneda and coworkers | Establishment of core synthetic methodology |
1964 | Initial biological screening (CNS effects) by Nitta, Yoneda, Otaka | First reports of bioactivity for the scaffold |
2012 | FDA approval of Ponatinib (containing imidazo[1,2-b]pyridazine) for CML/Ph+ ALL | Validation of the scaffold in clinical oncology; major resurgence in interest |
2010s-2020s | Development of diverse derivatives (e.g., 2-methyl-6-amino) for multiple targets | Expansion into kinase inhibition, neuropathology, infectious diseases |
The imidazo[1,2-b]pyridazine structure, particularly 2-methyl and 2-methyl-6-amino derivatives, is recognized as a privileged scaffold in drug discovery. Privileged scaffolds are molecular frameworks capable of providing high-affinity ligands for multiple, unrelated biological targets through specific structural modifications. This scaffold offers advantages in synthetic versatility (allowing derivatization at multiple positions like C-2, C-3, C-6, C-7, and C-8), favorable physicochemical properties, and a proven ability to engage diverse biological targets via key molecular interactions [2] [4] [5]. Its applications span numerous therapeutic areas:
Table 3: Exemplary Therapeutic Applications of Imidazo[1,2-b]pyridazine Derivatives
Therapeutic Area | Molecular Target | Exemplary Compound/Activity | Source/Reference |
---|---|---|---|
Oncology | TAK1 Kinase | 6-Substituted-3-aryl derivatives (IC₅₀ ~55 nM; Cell GI₅₀ ~30 nM) | [1] |
Oncology | ALK Kinase & Mutants | Macrocyclic derivative O-10 (IC₅₀: ALKᵂᵀ=2.6 nM, ALKᴳ¹²⁰²ᴿ=6.4 nM, ALKᴸ¹¹⁹⁶ᴹ/ᴳ¹²⁰²ᴿ=23 nM) | [6] |
Neuropathology | Aβ Amyloid Plaques | 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (Kᵢ=11.0 nM) | |
Neuropathology | hSMase2 | Investigated for inhibition (Target for Alzheimer's/Multiple Sclerosis) | [2] |
Infectious Disease | Plasmodium falciparum (Malaria) | Derivatives showing antimalarial activity | [2] [4] |
2-Methylimidazo[1,2-b]pyridazine and its 6-amino derivative possess distinct physicochemical profiles that influence their drug-likeness and molecular recognition properties. Key characteristics include:
Polar Surface Area and Hydrogen Bonding: The scaffold inherently offers hydrogen bond acceptor and donor sites. The 6-amino derivative (2-methylimidazo[1,2-b]pyridazin-6-amine, CAS 154704-35-5) significantly increases hydrogen bonding potential. Its Topological Polar Surface Area (TPSA) is calculated as 56.21 Ų, primarily contributed by the amino group and the ring nitrogens [5] [8]. This TPSA value falls within a range often associated with reasonable passive membrane permeability. The molecule acts as one hydrogen bond donor (the -NH₂ group) and four hydrogen bond acceptors (the two ring nitrogens of the pyridazine, one ring nitrogen of imidazole, and the amino group nitrogen) [5] [8]. This combination enables crucial interactions with target proteins, such as forming hydrogen bonds with kinase hinge regions (e.g., Ala-107 in TAK1) or residues within the amyloid plaque binding pocket [1] .
Lipophilicity: The calculated octanol-water partition coefficient (cLogP) for 2-methylimidazo[1,2-b]pyridazin-6-amine is approximately 0.62 [5] [8], indicating moderate lipophilicity. This value is generally lower than its carbon isostere imidazo[1,2-a]pyridine, attributed to the additional nitrogen atom enhancing polarity. This balanced lipophilicity contributes to improved solubility and reduced non-specific binding compared to more lipophilic analogs, a key consideration in optimizing CNS agents (e.g., amyloid imaging tracers) or achieving favorable pharmacokinetic profiles [2] .
Solubility and Stability: While specific detailed solubility data for the 2-methyl-6-amino derivative is limited in the provided results, compounds within this class typically exhibit moderate solubility in organic solvents like dimethyl sulfoxide. However, they often show poor aqueous solubility due to their crystalline nature [5]. The pyridazine ring nitrogen atoms contribute to crystalline lattice formation, which can be advantageous for purification and formulation but may limit dissolution [2]. The scaffold is generally stable under standard laboratory conditions but may be susceptible to degradation under strong acidic or basic conditions or prolonged exposure to light and elevated temperatures [5] [8].
Molecular Interactions Driving Target Engagement: The core interactions underpinning the biological activity of derivatives involve:
Table 4: Key Physicochemical Properties and Interaction Capabilities of 2-Methylimidazo[1,2-b]pyridazin-6-amine
Property | Value/Description | Significance in Drug Design |
---|---|---|
Molecular Weight | 148.17 g/mol | Within ideal range for drug-likeness (typically <500 g/mol) |
Topological Polar Surface Area (TPSA) | 56.21 Ų | Moderate; suggests potential for membrane permeability |
Calculated LogP (cLogP) | ~0.62 | Balanced lipophilicity; favorable for solubility and reducing non-specific binding |
Hydrogen Bond Donors (HBD) | 1 (primarily -NH₂) | Enables critical H-bond donation to targets like kinases or amyloid |
Hydrogen Bond Acceptors (HBA) | 4 (ring N atoms and -NH₂) | Provides multiple sites for H-bond acceptance from protein targets |
Key Molecular Interactions | Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions, Dipole-Dipole Interactions | Drives high-affinity binding to diverse targets (kinases, amyloid, enzymes) |
Solubility | Soluble in DMSO; Poor in water | Impacts formulation and bioavailability; may require prodrug or salt strategies |
Stability | Stable under standard conditions; Degrades under harsh pH, light, high temperature | Informs storage, handling, and potential metabolic susceptibility |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8